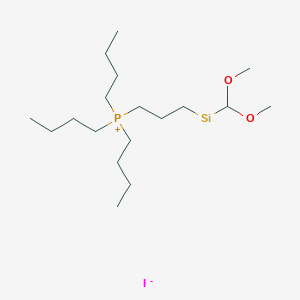
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridinium part can be introduced through a nucleophilic substitution reaction involving 2,4,6-trimethylpyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of transition metal catalysts to facilitate the cyclization and substitution reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized forms of the indazole ring, while substitution reactions could introduce different functional groups onto the pyridinium ring.
Applications De Recherche Scientifique
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism of action of 1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridinium moiety can influence the compound’s electronic properties, affecting its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-indazole: Shares the indazole core but lacks the pyridinium moiety.
2,4,6-Trimethylpyridine: Contains the pyridine ring with similar methyl substitutions but lacks the indazole core.
Uniqueness
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the combination of the indazole and pyridinium structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
90018-32-9 |
|---|---|
Formule moléculaire |
C15H16ClN3O4 |
Poids moléculaire |
337.76 g/mol |
Nom IUPAC |
5-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-4-5-15-13(8-14)9-16-17-15;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FTHQVNBULMSCIW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)NN=C3)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)




![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)



